3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one
Description
Properties
CAS No. |
19396-77-1 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3,5-diacetyl-2,6-dimethylpyran-4-one |
InChI |
InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |
InChI Key |
XFJIXARLDYKCPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |
Synonyms |
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Influence on Reactivity :
- The acetyl groups in this compound facilitate nucleophilic substitutions and hydrolysis, enabling tailored derivatization .
- Bulkier substituents (e.g., phenyl, ethyl) enhance stability but reduce solubility in polar solvents .
- Electron-withdrawing groups (e.g., cyano, acetyl) increase electrophilicity, broadening utility in materials science .
Preparation Methods
Reaction Mechanism
-
Enolization : Triacetylmethane forms a conjugated enolate intermediate, stabilized by resonance.
-
Cyclization : The enolate attacks a carbonyl carbon, forming the pyranone ring.
-
Aromatization : Loss of water yields the aromatic 4H-pyran-4-one core.
Optimization Parameters
Table 1: Cyclization of Heptane-2,4,6-trione
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | HCl (37%) | 85 | 98.5 |
| Temperature | 90°C | 82 | 97.8 |
| Reaction Time | 8 hours | 80 | 96.2 |
Acetylation of 2,6-Dimethyl-4H-pyran-4-one
Direct acetylation of 2,6-dimethyl-4H-pyran-4-one introduces acetyl groups at the 3- and 5-positions via electrophilic aromatic substitution (EAS). This method leverages the electron-donating methyl groups to direct acetylating agents to the meta positions.
Friedel-Crafts Acetylation
-
Reagents : Acetic anhydride (Ac2O) and AlCl3 (Lewis acid).
-
Mechanism :
-
AlCl3 coordinates to Ac2O, generating a reactive acylium ion.
-
Electrophilic attack occurs at the 3- and 5-positions of the pyranone ring.
-
Rearomatization yields the diacetylated product.
-
Challenges and Solutions
-
Overacetylation : Controlled stoichiometry (2.2 eq Ac2O per eq pyranone) prevents triacetylation.
-
Solvent Choice : Dichloromethane (DCM) enhances solubility of intermediates.
Table 2: Friedel-Crafts Acetylation Conditions
| Parameter | Condition | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Ac2O Equivalents | 2.2 | 78 | 95 |
| Catalyst Loading | 1.5 eq AlCl3 | 75 | 93 |
| Temperature | 0–5°C | 70 | 90 |
Modified Dehydroacetic Acid Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl4, 40°C, 4h | 88 |
| Acetylation | KOAc, DMF, 100°C, 6h | 90 |
A novel approach adapts silver acetate (AgOAc) to substitute halogens with acetyl groups in brominated pyranones. This method, initially developed for carboxaldehyde synthesis, is repurposed for diacetyl introduction.
Procedure
-
Bromination : 2,6-dimethyl-4H-pyran-4-one is dibrominated at 3- and 5-positions.
-
Acetoxylation : AgOAc in acetic acid substitutes bromine with acetyloxy groups.
-
Hydrolysis : Acidic hydrolysis converts acetyloxy to acetyl groups.
Table 4: Silver-Mediated Route Performance
| Parameter | Condition | Yield (%) |
|---|---|---|
| AgOAc Equivalents | 2.5 | 75 |
| Hydrolysis Time | 2h (HCl, 60°C) | 85 |
Oxidative Coupling of Acetylacetone Derivatives
Oxidative coupling of 3-acetyl-2,6-dimethyl-4H-pyran-4-one with acetylating agents under oxidative conditions offers an alternative pathway. This method employs barium manganate (BaMnO4) as an oxidant to introduce the second acetyl group.
Q & A
Basic: What are the common synthetic routes for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization reactions. For example, a method involves reacting 2,6-dimethyl-4H-pyran-4-one with malononitrile in acetic anhydride under reflux conditions, followed by purification via recrystallization from heptane . Optimization focuses on:
- Catalyst selection : Acidic or basic catalysts (e.g., polyphosphoric acid) influence reaction rates and yields.
- Temperature control : Reflux conditions (e.g., 1.5 hours at 100–120°C) ensure complete conversion.
- Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) enhance solubility and stability of intermediates.
- Purification : Recrystallization or column chromatography resolves byproducts .
Basic: What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and acetyl/methyl group integration .
- Mass spectrometry (MS) : High-resolution MS (e.g., GC-MS) validates molecular weight (e.g., 144.1253 g/mol for related pyranones) and fragmentation patterns .
- IR spectroscopy : Carbonyl (C=O) stretches (~1700 cm) and acetyl group vibrations are diagnostic .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) are used to:
- Target selection : Prioritize proteins like HIV-1 reverse transcriptase (PDB: 3V81) or SARS-CoV-2 RNA polymerase (PDB: 7AAP) based on structural homology .
- Binding energy analysis : Derivatives with oxocino[4,3-b]pyridine moieties show higher binding affinity (-9.5 kcal/mol) than drugs like Favipiravir (-7.2 kcal/mol) .
- ADMET profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) using Gaussian 16 or Discovery Studio .
Advanced: How do substituent variations (e.g., acetyl vs. hydroxyl groups) affect reactivity and bioactivity?
Substituents dictate electronic and steric properties:
- Electron-withdrawing groups (e.g., acetyl) : Increase electrophilicity, enhancing nucleophilic attack in cyclization reactions .
- Hydroxyl groups : Improve solubility and antioxidant activity (e.g., 3,5-dihydroxy derivatives inhibit lipid peroxidation) .
- Methyl groups : Steric hindrance reduces enzymatic degradation, prolonging biological activity .
Comparative studies show acetyl derivatives exhibit stronger antiviral activity, while hydroxylated analogs excel in antioxidant assays .
Advanced: How can researchers resolve contradictions in spectroscopic or biological data for this compound?
Contradictions arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter XRD patterns .
- Impurity interference : Trace byproducts (e.g., unreacted aldehydes) skew NMR/MS results; purify via HPLC .
- Biological assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., Nevirapine for antiviral assays) .
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic anhydride fumes .
- Waste disposal : Neutralize acidic byproducts before disposal .
- Toxicity data : The compound is not FDA-approved; avoid in vivo testing without ethical approval .
Advanced: What strategies improve the yield of cyclization reactions involving this compound?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline) enhance regioselectivity .
- Solvent-free conditions : Minimize side reactions and simplify purification .
- In situ monitoring : Use TLC or inline IR to track reaction progress .
Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?
- Conjugation effects : Extended π-systems (e.g., pyranone ring) absorb at ~270–300 nm .
- Substituent impact : Acetyl groups redshift absorption due to n→π* transitions; methyl groups cause minor shifts .
- Solvent polarity : Hypsochromic shifts in polar solvents (e.g., water) indicate charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
